- Preparation of heterocyclic compounds as GPR40 agonists, regulating method for GPR40 receptors, and preventive and therapeutic methods for diabetes, World Intellectual Property Organization, , ,
Cas no 948894-26-6 (4-Methylpiperidine-4-carbonitrile hydrochloride)

4-Methylpiperidine-4-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Methylpiperidine-4-carbonitrile hydrochloride
- 4-Cyano-4-methylpiperidine Hydrochloride
- 4-CYANO-4-METHYLPIPERIDINE HCL
- 4-piperidinecarbonitrile, 4-methyl-, hydrochloride (1:1)
- UWLNGLZSXULFBT-UHFFFAOYSA-N
- 6301AC
- TRA0053450
- 4-Methylpiperidine-4-carbonitrile, HCl
- SY023918
- ST24023619
- 4-Methylpiperidine-4-carbonitrilehydrochloride
- 4-methy
- AMY34915
- 4-methylpiperidine-4-carbonitrile;hydrochloride
- 4-methyl-piperidine-4-carbonitrile hydrochloride
- 948894-26-6
- EN300-128680
- DS-17847
- 4-Methylpiperidine-4-carbonitrile--hydrogen chloride (1/1)
- DTXSID10726986
- SCHEMBL2224557
- YMB89426
- SB40525
- DB-358460
- CS-W020411
- AKOS015999497
- MFCD12406584
-
- MDL: MFCD12406584
- Inchi: 1S/C7H12N2.ClH/c1-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H
- InChI Key: UWLNGLZSXULFBT-UHFFFAOYSA-N
- SMILES: Cl.N#CC1(CCNCC1)C
Computed Properties
- Exact Mass: 160.0767261g/mol
- Monoisotopic Mass: 160.0767261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.8
4-Methylpiperidine-4-carbonitrile hydrochloride Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Storage Condition:Inert atmosphere,2-8°C
4-Methylpiperidine-4-carbonitrile hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB439769-1 g |
4-Methylpiperidine-4-carbonitrile hydrochloride, 95%; . |
948894-26-6 | 95% | 1g |
€312.80 | 2023-04-22 | |
Enamine | EN300-128680-0.25g |
4-methylpiperidine-4-carbonitrile hydrochloride |
948894-26-6 | 95% | 0.25g |
$70.0 | 2023-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8023-25G |
4-methylpiperidine-4-carbonitrile hydrochloride |
948894-26-6 | 97% | 25g |
¥ 9,603.00 | 2023-04-12 | |
eNovation Chemicals LLC | D205555-25g |
4-Cyano-4-methylpiperidine Hydrochloride |
948894-26-6 | 98% | 25g |
$1675 | 2024-05-24 | |
TRC | M331648-500mg |
4-Methylpiperidine-4-carbonitrile hydrochloride |
948894-26-6 | 500mg |
$ 230.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8023-5G |
4-methylpiperidine-4-carbonitrile hydrochloride |
948894-26-6 | 97% | 5g |
¥ 2,877.00 | 2023-04-12 | |
abcr | AB439769-250 mg |
4-Methylpiperidine-4-carbonitrile hydrochloride, 95%; . |
948894-26-6 | 95% | 250mg |
€168.30 | 2023-04-22 | |
Apollo Scientific | OR951098-1g |
4-Methylpiperidine-4-carbonitrile hydrochloride |
948894-26-6 | 95% | 1g |
£57.00 | 2025-02-21 | |
Chemenu | CM120258-10g |
4-Cyano-4-methylpiperidine Hydrochloride |
948894-26-6 | 95% | 10g |
$701 | 2021-08-06 | |
TRC | M331648-100mg |
4-Methylpiperidine-4-carbonitrile hydrochloride |
948894-26-6 | 100mg |
$ 70.00 | 2022-06-03 |
4-Methylpiperidine-4-carbonitrile hydrochloride Production Method
Synthetic Circuit 1
1.2 -78 °C; -78 °C → rt; 21 h, rt
Synthetic Circuit 2
- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,
Synthetic Circuit 3
- N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a CFTR-mediated disease, World Intellectual Property Organization, , ,
Synthetic Circuit 4
- Preparation of pyrrolopyrazine as kinase inhibitors useful for the treatment of autoimmune and inflammatory diseases, United States, , ,
Synthetic Circuit 5
- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 6
- Preparation of benzoxazepine derivatives for use as mTOR inhibitors and useful in treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 7
- Preparation of phenylethanolamine derivatives, particularly 2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethylamines and 2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamines, as β2 adrenoreceptor agonists, World Intellectual Property Organization, , ,
Synthetic Circuit 8
- 1,4-Benzoxazepine derivatives as PI3K and mTOR inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
4-Methylpiperidine-4-carbonitrile hydrochloride Raw materials
4-Methylpiperidine-4-carbonitrile hydrochloride Preparation Products
4-Methylpiperidine-4-carbonitrile hydrochloride Related Literature
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Additional information on 4-Methylpiperidine-4-carbonitrile hydrochloride
Introduction to 4-Methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6)
4-Methylpiperidine-4-carbonitrile hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 948894-26-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, which is well-documented for its versatile applications in drug development due to its structural framework that can mimic biological targets effectively. The presence of a methyl group and a nitrile substituent at the 4-position of the piperidine ring introduces unique chemical properties that make it a valuable intermediate in synthesizing various pharmacologically active molecules.
The hydrochloride salt form of 4-methylpiperidine-4-carbonitrile enhances its solubility in aqueous solutions, making it more accessible for formulation and administration in biological assays. This property is particularly advantageous in drug discovery processes where solubility is a critical factor for bioavailability and efficacy. The compound’s stability under standard laboratory conditions further adds to its utility as a building block in synthetic chemistry.
In recent years, there has been growing interest in piperidine derivatives due to their role as key motifs in numerous therapeutic agents. For instance, compounds containing the piperidine scaffold have been explored in the development of antipsychotics, antivirals, and central nervous system (CNS) drugs. The nitrile group in 4-methylpiperidine-4-carbonitrile hydrochloride serves as a versatile handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize biological activity.
One of the most compelling aspects of 4-methylpiperidine-4-carbonitrile hydrochloride is its potential application in the synthesis of small-molecule inhibitors targeting enzyme-driven diseases. Enzymes such as kinases and proteases often serve as critical nodes in cellular signaling pathways, and their inhibition can lead to therapeutic benefits. The piperidine ring can be incorporated into inhibitor molecules to enhance binding affinity and selectivity against these targets. Moreover, the nitrile group can participate in hydrogen bonding or other non-covalent interactions with residues in the enzyme active site, further improving drug-like properties.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-methylpiperidine-4-carbonitrile hydrochloride for their potential as drug candidates. Molecular docking studies have been employed to predict how this compound might interact with specific proteins, providing insights into its mechanism of action. These computational approaches complement traditional high-throughput screening methods, allowing researchers to prioritize promising candidates for experimental validation.
The pharmaceutical industry has also shown interest in 4-methylpiperidine-4-carbonitrile hydrochloride due to its potential role as an intermediate in producing novel therapeutics. For example, it has been investigated as a precursor for synthesizing compounds with anti-inflammatory or anticancer properties. The ability to modify the piperidine core while retaining the nitrile functionality offers chemists a high degree of flexibility in designing molecules with tailored biological activities.
Another area where 4-methylpiperidine-4-carbonitrile hydrochloride has found utility is in the development of vaccines and biologics. Piperidine derivatives have been incorporated into vaccine adjuvants and immunomodulators to enhance immune responses. The compound’s ability to interact with biological systems makes it a valuable tool for designing molecules that can modulate immune pathways effectively.
In conclusion, 4-methylpiperidine-4-carbonitrile hydrochloride (CAS No. 948894-26-6) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features, combined with its favorable physicochemical properties, make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
948894-26-6 (4-Methylpiperidine-4-carbonitrile hydrochloride) Related Products
- 4395-98-6(Piperidine-4-carbonitrile)
- 20691-92-3(1-methylpiperidine-4-carbonitrile)
- 1806842-84-1(6-(Aminomethyl)-2-cyano-4-(difluoromethyl)-3-fluoropyridine)
- 1217755-82-2(3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole)
- 869068-29-1(2-(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide)
- 66192-23-2(2-bromo-4-chloro-1-(chloromethyl)benzene)
- 25917-87-7(Ethyl (4-amino-3-nitrophenyl)carbamate)
- 1000576-56-6(2-Bromo-4-fluoro-6-methylphenylisothiocyanate)
- 1798031-83-0(3-[4-(methylsulfanyl)phenyl]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide)
- 1410921-77-5(3-(5-Bromo-1-benzofuran-2-yl)-1-propanol)
